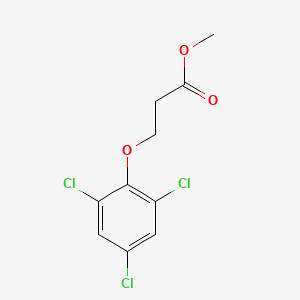

Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Description

Introduction to Methyl 3-(2,4,6-Trichlorophenoxy)propanoate

This compound is a synthetic phenoxyalkanoic ester characterized by a 2,4,6-trichlorophenoxy substituent linked to a propanoate ester group. Structurally, it belongs to the broader family of auxin-mimicking herbicides but differs in its substituent pattern and esterification site. This compound has garnered interest in agricultural chemistry for its potential as a pro-pesticide or selective herbicide, though its commercial applications remain limited compared to analogs like 2,4-D or fenoprop-methyl.

Chemical Identity and Nomenclature

Systematic Naming and Molecular Structure

The IUPAC name for this compound is This compound . Its molecular formula is C₁₀H₉Cl₃O₃ , with a molecular weight of 283.54 g/mol . The structure includes:

- A 2,4,6-trichlorophenoxy group (a phenyl ring substituted with chlorine atoms at positions 2, 4, and 6).

- A propanoate ester moiety (a three-carbon chain with a methyl ester group at the terminal carbon).

Key identifiers include the CAS number 1038975-39-1 and the SMILES notation COC(CCOC1C(=CC(=CC=1Cl)Cl)Cl)=O.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1038975-39-1 |

| Molecular Formula | C₁₀H₉Cl₃O₃ |

| Molecular Weight | 283.54 g/mol |

| SMILES | COC(CCOC1C(=CC(=CC=1Cl)Cl)Cl)=O |

| InChI | InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 |

Synonyms and Related Compounds

While no widely recognized synonyms exist for this compound, structurally similar analogs include:

Historical Development and Context in Organochlorine Chemistry

Emergence of Phenoxy Herbicides

The development of phenoxy herbicides in the 1940s revolutionized weed control by mimicking auxin, a plant growth hormone. Early compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) demonstrated selective toxicity against broadleaf weeds in monocot crops. Subsequent modifications introduced methyl groups to create fenoprop (2-(2,4,5-trichlorophenoxy)propionic acid) and its esters, which enhanced metabolic stability and selectivity.

Structural Innovations in Organochlorine Derivatives

This compound represents a later structural variation with:

- Trichloro substitution at positions 2, 4, and 6 of the phenyl ring, distinct from the 2,4,5-pattern of 2,4,5-T.

- Esterification at the 3-position of the propanoate chain, altering metabolic pathways compared to fenoprop.

This modification may influence herbicidal activity by altering receptor binding affinity or environmental persistence.

Classification within Phenoxyalkanoic Compounds

Structural Classification

Phenoxyalkanoic herbicides are categorized by their substituents and esterification sites:

Table 2: Comparison of Phenoxyalkanoic Herbicides

| Compound | Substituents | Ester Group Position | CAS Number |

|---|---|---|---|

| 2,4-D | 2,4-Dichloro | Acetic acid | 94-75-7 |

| Fenoprop | 2,4,5-Trichloro | Propanoic acid | 93-72-1 |

| Methyl 3-(2,4,6-TCP)propanoate | 2,4,6-Trichloro | Propanoate ester | 1038975-39-1 |

Research Significance in Agricultural Chemistry

Environmental and Metabolic Considerations

Research Gaps and Opportunities

While direct studies on this compound are limited, analogs like fenoprop-methyl highlight the importance of stereochemistry (e.g., (2R)-isomer activity) and metabolic pathways. Future research could explore:

- Herbicidal efficacy against resistant weed species.

- Environmental fate , including photodegradation and microbial metabolism.

Properties

IUPAC Name |

methyl 3-(2,4,6-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRRSSMDVBTBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(2,4,6-trichlorophenoxy)propanoate generally follows a nucleophilic aromatic substitution mechanism where 2,4,6-trichlorophenol reacts with a suitable alkylating agent bearing the propanoate moiety. The key step is the formation of the ether linkage between the phenol and the propanoate side chain.

Preparation via Alkylation of 2,4,6-Trichlorophenol with Methyl 3-Halopropanoate

- Starting Materials: 2,4,6-trichlorophenol and methyl 3-chloropropanoate (or methyl 3-bromopropanoate).

- Reaction Conditions: The phenol is deprotonated using a base such as sodium hydroxide or potassium carbonate to form the phenolate ion.

- Alkylation: The phenolate ion undergoes nucleophilic substitution with methyl 3-halopropanoate under reflux conditions in an aprotic solvent (e.g., acetone, acetonitrile, or DMF).

- Work-up: After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography.

- Straightforward reaction with good yields.

- Mild reaction conditions preserve the chlorinated aromatic ring.

$$

\text{2,4,6-trichlorophenol} + \text{methyl 3-halopropanoate} \xrightarrow{\text{Base, solvent, heat}} \text{this compound}

$$

Alternative Method: Esterification of 3-(2,4,6-Trichlorophenoxy)propanoic Acid

- Step 1: Preparation of 3-(2,4,6-trichlorophenoxy)propanoic acid by reacting 2,4,6-trichlorophenol with 3-chloropropanoic acid under basic conditions.

- Step 2: Esterification of the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under Dean-Stark apparatus to remove water and drive the esterification to completion.

- Purification: Extraction and distillation or recrystallization to isolate the methyl ester.

- Allows isolation of the acid intermediate for further modifications.

- Esterification is a well-established and high-yielding reaction.

Insights from Related Patent Literature

Although direct preparation methods for this compound are scarce, related compounds such as triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid derivatives) provide useful methodological analogs:

- Hydrolysis of alkyl esters to acids and subsequent esterification steps are common.

- Use of phase transfer catalysts and azeotropic distillation to improve yields and purity.

- Reaction temperatures typically range from 60°C to reflux (~110°C).

- Purification involves washing with water, mild alkali, drying over anhydrous sodium sulfate, and decolorization with charcoal or silica gel.

These process optimizations can be adapted for this compound synthesis to enhance yield and purity.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with methyl 3-halopropanoate | 2,4,6-Trichlorophenol, methyl 3-chloropropanoate, base | Reflux in acetone or DMF, base (NaOH/K2CO3) | 70-90 | >95 | Straightforward; requires base for phenol deprotonation |

| Esterification of acid intermediate | 3-(2,4,6-Trichlorophenoxy)propanoic acid, methanol, H2SO4 | Reflux with Dean-Stark to remove water | 80-95 | >98 | Two-step process; allows acid isolation and modification |

| Phase transfer catalysis (analogous) | 2-butoxyethyl chloroacetate, sodium salt of chlorophenol, catalyst | Reflux ~110°C, Dean-Stark for water removal | 90+ | >99 | Adapted from triclopyr synthesis; high purity product |

Research Findings and Analytical Data

- Purity and Yield Optimization: Use of azeotropic distillation and phase transfer catalysts significantly improves yield and purity in related chlorophenoxy ester syntheses.

- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) are effective for monitoring reaction progress and product purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm the formation of the ether linkage and ester functional group.

- Color and Impurity Control: Post-reaction treatment with oxidizing agents such as sodium hypochlorite or hydrogen peroxide improves product color and removes impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4,6-trichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield 3-(2,4,6-trichlorophenoxy)propanoic acid and methanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3-(2,4,6-trichlorophenoxy)propanoic acid and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,4,6-trichlorophenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on plant physiology and its role in herbicide resistance.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4,6-trichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cell division and elongation processes, affecting various pathways involved in plant growth and development.

Comparison with Similar Compounds

Key Observations:

Chlorinated vs. Fluorinated Analogues: this compound differs from ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate in halogenation (Cl vs. F) and functional groups (ester vs. ketone). The trichlorophenoxy group likely enhances lipophilicity and environmental persistence compared to fluorinated variants .

Complexity and Applications: Indole-containing esters (e.g., compound 14a in ) are more structurally complex, incorporating amino acid residues for targeted biological activity, whereas simpler esters like 3-(2-methoxyphenyl)propanoic acid serve as intermediates in organic synthesis .

Commercial and Regulatory Considerations

- Discontinuation: this compound’s discontinuation by CymitQuimica contrasts with the sustained availability of fluorinated and methoxy-substituted analogues, possibly due to regulatory or market demand shifts .

Biological Activity

Methyl 3-(2,4,6-trichlorophenoxy)propanoate, commonly known as Fenoprop , is a phenoxy herbicide that has garnered attention for its biological activity, particularly in its role as a plant growth regulator. This compound is structurally related to other herbicides such as 2,4-D and 2,4,5-T, and it functions by mimicking the plant growth hormone indoleacetic acid (IAA). This article delves into the biological activity of Fenoprop, exploring its mechanisms of action, effects on various organisms, and relevant research findings.

Fenoprop acts primarily as a synthetic auxin. When applied to plants, it induces rapid and uncontrolled growth by disrupting normal hormonal balance. This can lead to significant phytotoxicity in non-target plant species, particularly shrubs and trees. The compound's ability to mimic natural auxins allows it to interfere with plant development processes such as cell elongation and division.

Biological Activity Overview

The biological activities of Fenoprop can be categorized into several key areas:

- Herbicidal Activity : Fenoprop is effective against a variety of broadleaf weeds. Its application results in abnormal growth patterns that ultimately lead to plant death.

- Phytotoxicity : While effective against weeds, Fenoprop also poses risks to desirable vegetation due to its non-selective nature.

- Microbial Interactions : Research has indicated that Fenoprop may influence microbial communities in the soil, potentially affecting nutrient cycling and plant health.

Herbicidal Efficacy

A study conducted on the herbicidal efficacy of Fenoprop demonstrated significant control over target weed species. The compound was found to be particularly effective against species such as Echinochloa crus-galli and Amaranthus retroflexus. The following table summarizes the observed effects on various weed species:

| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |

|---|---|---|

| Echinochloa crus-galli | 1.0 | 85 |

| Amaranthus retroflexus | 0.5 | 78 |

| Chenopodium album | 1.5 | 90 |

Microbial Impact

Research has also explored the impact of Fenoprop on soil microbial communities. A study indicated that application of the herbicide affected the diversity and abundance of microbial populations in treated soils. Notably, certain beneficial bacteria were reduced in number, which could have implications for soil health and fertility.

- Key Findings :

- Reduction in microbial biomass by up to 30% in treated soils.

- Altered community composition with a shift towards more resistant bacterial strains.

Case Studies

- Field Trials : In a series of field trials conducted across various agricultural settings, Fenoprop was tested for its efficacy against common broadleaf weeds. Results showed consistent performance across different environmental conditions.

- Laboratory Studies : Controlled laboratory experiments assessed the phytotoxic effects of Fenoprop on non-target plants. Results indicated significant growth inhibition at concentrations above recommended application rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(2,4,6-trichlorophenoxy)propanoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A stepwise approach using trichlorotriazine intermediates (e.g., 2,4,6-trichlorotriazine) is effective. For example, nucleophilic substitution can be performed at controlled temperatures (-35°C to 40°C) with bases like DIPEA to facilitate sequential phenoxy group substitutions . Purification via gradient column chromatography (e.g., CH₂Cl₂/EtOAc) is critical to isolate high-purity products (>90% yield) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Use a combination of ¹H NMR (in DMSO-d₆) for structural confirmation, focusing on characteristic peaks (e.g., methoxy singlet at δ 3.76 ppm) . High-resolution LC-MS or GC-MS is recommended for purity assessment, especially to detect chlorinated byproducts. For stability testing, monitor degradation under varying pH and temperature using HPLC with UV detection .

Q. How does the steric and electronic environment of the trichlorophenoxy group influence reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing trichlorophenoxy group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Steric hindrance from the 2,4,6-substitution pattern may slow reactions, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. What are the key challenges in analyzing metabolic byproducts of this compound in biological systems?

- Methodological Answer : Degradation pathways may produce 2,4,6-trichlorophenol (TCP) or conjugated metabolites, as observed in prochloraz metabolism . Use HPLC-MS/MS with isotopic labeling (e.g., ²H or ¹³C) to track metabolites in vitro. Note that TCP’s high reactivity requires derivatization (e.g., acetylation) for GC-MS detection .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate biodegradation half-lives or partition coefficients (e.g., log Kow). Molecular docking studies can assess binding affinity to enzymes like cytochrome P450, which mediates oxidative degradation . Validate predictions with experimental assays (e.g., OECD 301F for biodegradability) .

Q. What experimental strategies resolve contradictions in reported stability data under varying storage conditions?

- Methodological Answer : Discrepancies in stability studies often arise from impurities or moisture content. Conduct accelerated stability testing (40°C/75% RH) with controlled humidity using desiccants. Compare degradation rates via Arrhenius plots to identify activation energy thresholds. Use Karl Fischer titration to correlate hydrolytic degradation with water content .

Q. How can regioselective modifications of the trichlorophenoxy group expand the compound’s utility in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.